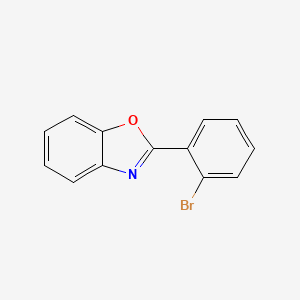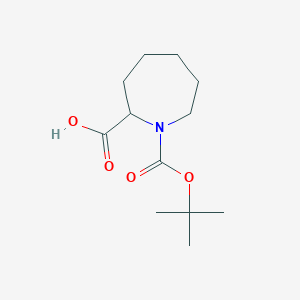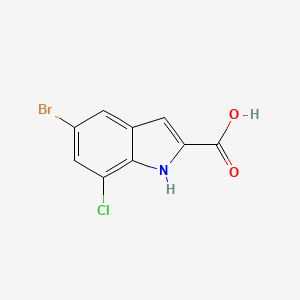
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. They have been shown to be potent and selective against various cancer cell lines, such as breast, ovarian, colon, and renal cell lines . The presence of a methyl group on the benzothiophene moiety and an amine group on the thiazole ring could potentially influence the compound's biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of the core benzothiazole structure followed by functionalization at specific positions on the rings. For example, the synthesis of 2-(4-aminophenyl)benzothiazoles involves the introduction of an amine group on the phenyl ring, which can then undergo further modifications, such as N-acetylation or conjugation with amino acids to form prodrugs . The synthesis of related compounds, such as 4-(benzothiazol-2-yl)benzenamine, involves the reaction of benzenamine with aryl isothiocyanates followed by cyclization . Although the exact synthesis of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. Substituents on these rings can significantly affect the compound's electronic properties and biological activity. For instance, the introduction of a methyl group can influence the lipophilicity of the compound . The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and MS . These techniques can provide detailed information about the functional groups present and the overall molecular conformation.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, including metabolic transformations such as N-acetylation and oxidation . These reactions are crucial for the biological activity of the compounds, as they can lead to the formation of active metabolites or facilitate drug uptake by sensitive cell lines. The metabolism of these compounds is often mediated by enzymes such as cytochrome P450 (CYP) 1A1, which can activate the compounds into reactive intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic efficacy. For example, the lipophilicity of 2-(4-aminophenyl)benzothiazoles presents challenges for drug formulation and bioavailability, which has led to the development of water-soluble prodrugs . The introduction of substituents like methyl groups can also affect these properties, potentially improving the compound's bioavailability or selectivity towards certain cell lines . Additionally, the presence of the benzothiazole moiety has been associated with antioxidant properties, as seen in related compounds .
科学的研究の応用
Novel Compound Synthesis and Characterization
- Researchers Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, including derivatives of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine. These compounds were characterized using various spectroscopic techniques and their electronic absorption behaviors were examined, highlighting their potential in material science and molecular engineering (Ermiş & Durmuş, 2020).
Biological Activity Studies
- Amnerkar, Bhongade, and Bhusari (2015) conducted a study on the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, focusing on their antibacterial, antifungal, and anthelmintic activities. This research is significant for understanding the potential of these compounds in developing new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).
Corrosion Inhibition and Antimicrobial Applications
- Nayak and Bhat (2023) explored the use of 1,3-benzothiazole derivatives as corrosion inhibitors and their antimicrobial properties. Their findings indicate potential applications in materials protection and pharmaceuticals (Nayak & Bhat, 2023).
Chemical Synthesis and Characterization
- Uma et al. (2018) synthesized 4-(benzo[d]thiazol-2-yl)benzenamine derivatives through reactions with aryl isothiocyanates. These compounds were characterized to understand their structural properties, contributing to the field of organic synthesis (Uma et al., 2018).
Anticancer Agent Development
- Nofal et al. (2014) synthesized derivatives of 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, examining their cytotoxic activities against cancer cell lines. Their research contributes to the development of new anticancer agents (Nofal et al., 2014).
Anti-Tubercular Agent Development
- Nagaladinne, Hindustan, and Nayakanti (2020) reported the antibacterial properties of quinazolin-4-ones linked with 1,3-thiazole, especially against Mycobacterium tuberculosis. This research aids in the development of treatments for tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Antimicrobial Agent Development
- Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant antimicrobial activity. This indicates potential in developing new antimicrobial therapies (Bikobo et al., 2017).
Molecular Design for Security Applications
- Lu and Xia (2016) developed novel V-shaped molecules based on benzo[d]thiazol derivatives for potential use in security inks. This illustrates the versatility of these compounds in material science (Lu & Xia, 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-(3-methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-7-8-4-2-3-5-10(8)16-11(7)9-6-15-12(13)14-9/h2-6H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRAGHWWKEEFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391677 |
Source


|
| Record name | 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |
CAS RN |
21036-85-1 |
Source


|
| Record name | 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)




![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)





![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)

